4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate
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Overview
Description
4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a naphthyl group, and a phenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and its role in the development of advanced materials.
Preparation Methods
The synthesis of 4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require the use of sulfurizing agents, such as phosphorus pentasulfide (P4S10), and various catalysts to facilitate the formation of the thiophene ring . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring or the attached aromatic groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, some thiophene derivatives inhibit enzymes involved in cancer cell proliferation, while others may block inflammatory pathways .
Comparison with Similar Compounds
4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Similar compounds include other thiophene-based drugs and materials that share the thiophene ring system but differ in their attached functional groups .
Properties
IUPAC Name |
[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O3S/c25-22(15-12-18-7-3-6-17-5-1-2-8-21(17)18)19-10-13-20(14-11-19)27-24(26)23-9-4-16-28-23/h1-16H/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKKCGFAMRHOSB-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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